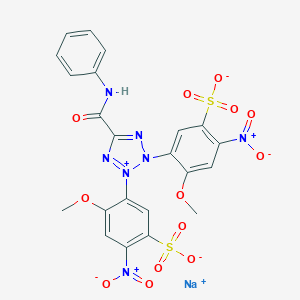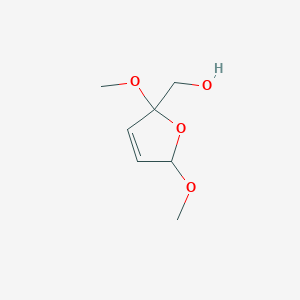
(2,5-Dimetoxi-2,5-dihidrofurano-2-il)metanol
Descripción general
Descripción
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is an organic compound with the molecular formula C7H12O4. It is a derivative of furan, characterized by the presence of two methoxy groups and a hydroxymethyl group attached to the furan ring. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .
Aplicaciones Científicas De Investigación
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymer materials and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of furan, a heterocyclic organic compound . Furan derivatives are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It’s known that furan derivatives can undergo various chemical reactions, which might influence their interaction with biological targets .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13014 , which might influence its bioavailability.
Result of Action
Furan derivatives are known to have various biological activities .
Action Environment
It’s known that the compound has a boiling point of 160-162 °c (lit) , which might influence its stability under different environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol typically involves the etherification and reduction of furan. One common method includes the use of methanol and ammonium bromide in an electrolytic cell. The reaction mixture is cooled to 0°C, and furan is added. The electrolytic cell is then sealed and further cooled to -5°C. An electric current is applied, gradually increasing the voltage to around 15V and the current to 40-45A, while maintaining the temperature between 0-5°C. After the reaction is complete, the mixture is neutralized, and the product is distilled to obtain (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol .
Industrial Production Methods
Industrial production methods for (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same electrolytic reduction and etherification steps, with careful control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces various substituted furan derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: Similar structure but lacks the hydroxymethyl group.
2,3-Dihydro-5-methylfuran: Similar furan derivative with a methyl group instead of methoxy groups.
2,5-Dihydro-2,5-dimethoxy-2-methylfuran: Contains a methyl group in addition to the methoxy groups.
Uniqueness
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
Propiedades
IUPAC Name |
(2,5-dimethoxy-2H-furan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSUANFIPZBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515098 | |
| Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19969-71-2 | |
| Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


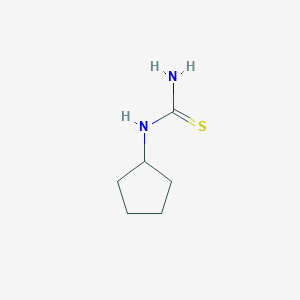
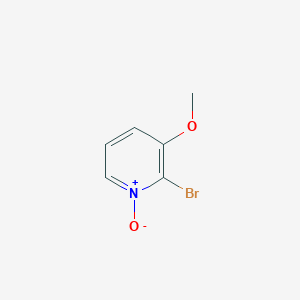
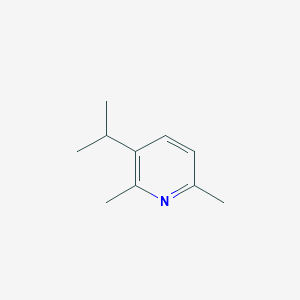
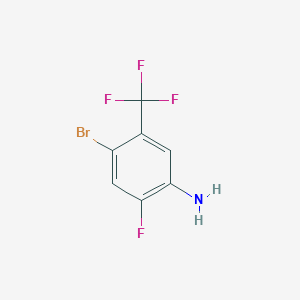



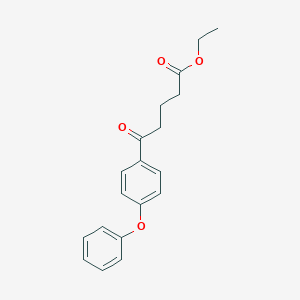


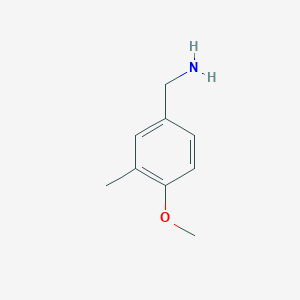
![5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid](/img/structure/B9756.png)
